5-(4-cyclohexylphenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group, a fluorine atom, and a bicyclic pyrimidine core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
One common synthetic route involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the efficient construction of the pyrimidine core, which can then be further functionalized to introduce the desired substituents.
Chemical Reactions Analysis
2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it has been studied for its potential as an enzyme inhibitor, due to its ability to interact with specific molecular targets. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
Mechanism of Action
The mechanism of action of 2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and fluorine atom play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target, but generally, the compound exerts its effects by modulating the activity of key enzymes or signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include other sulfonyl-substituted pyrimidines and fluorinated heterocycles, which may share some chemical properties but differ in their specific reactivity and applications. The presence of the cyclohexylphenyl group further distinguishes this compound, providing additional steric and electronic effects that influence its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
5-(4-cyclohexylphenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c24-18-8-11-22-25-21-12-13-26(15-20(21)23(28)27(22)14-18)31(29,30)19-9-6-17(7-10-19)16-4-2-1-3-5-16/h6-11,14,16H,1-5,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRQVOQNSVCHME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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